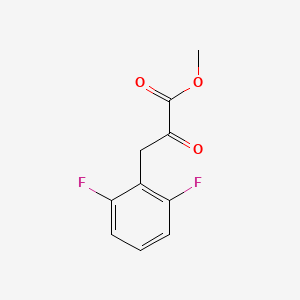
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C9H7Br2FO. It is a colorless to pale yellow crystalline solid with a distinct odor. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-bromo-4-fluorophenyl)-1-propanone using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and bromine concentration .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include carboxylic acids and ketones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromo-4-fluorophenyl)ethanone: Similar structure but lacks the additional bromine atom on the propanone chain.
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone: Similar structure with variations in the position of the bromine and fluorine atoms.
2-(2-Bromo-4-fluorophenyl)-1-(4-ethylphenyl)ethanone: Contains an ethyl group instead of a propanone chain.
Uniqueness
2-Bromo-1-(2-bromo-4-fluorophenyl)-1-propanone is unique due to its dual bromine substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific arrangement of bromine and fluorine atoms also contributes to its distinct chemical behavior and applications .
Eigenschaften
Molekularformel |
C9H7Br2FO |
|---|---|
Molekulargewicht |
309.96 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromo-4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-3-2-6(12)4-8(7)11/h2-5H,1H3 |
InChI-Schlüssel |
DSUPGGCAUFDWPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)





![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)
![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
![8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334669.png)

![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)

